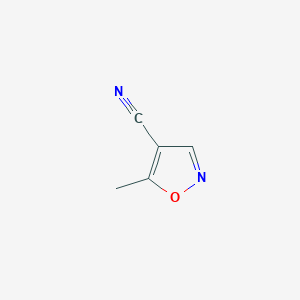
5-メチルイソキサゾール-4-カルボニトリル
説明
5-Methylisoxazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylisoxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisoxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
クロマトグラフィーと質量分析
5-メチルイソキサゾール-4-カルボニトリルは、クロマトグラフィーと質量分析の用途に使用できます . これらの技術は、混合物中の化合物を分離、同定、および定量するために分析化学で広く使用されています .
イソキサゾロ[5,4-b]ピリジン誘導体の合成
5-メチルイソキサゾール-4-カルボニトリルは、イソキサゾロ[5,4-b]ピリジン誘導体の合成のための重要な出発物質です . これらの化合物は高い生物学的可能性を持ち、抗腫瘍活性を含む幅広い薬理学的活性を特徴としています .
農薬用途
5-メチルイソキサゾール-4-カルボニトリルから合成できるイソキサゾロ[5,4-b]ピリジンは、農薬分野で大きな可能性を秘めています . 多くの誘導体は顕著な殺虫活性を持っており、除草剤の解毒剤でもあります .
抗腫瘍活性
5-メチルイソキサゾール-4-カルボニトリルとマンニッヒ塩基の反応から生じる生成物は、抗腫瘍活性を示します . これは、癌研究と治療における潜在的な用途を示唆しています .
創薬
5-メチルイソキサゾール-4-カルボニトリルを含むイソキサゾール部分は、多くの市販薬に一般的に見られます . したがって、それは創薬分野で重要な用途を持っています .
作用機序
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It’s known that the mode of action of drugs containing isoxazole moieties involves various novel synthetic techniques .
Biochemical Pathways
It’s known that drugs containing isoxazole moieties can affect various biochemical pathways .
Pharmacokinetics
The molecular weight of 5-methylisoxazole-4-carbonitrile is 123113 Da , which could influence its pharmacokinetic properties.
Result of Action
It’s known that drugs containing isoxazole moieties can have various molecular and cellular effects .
Action Environment
It’s known that the synthetic reactions of drugs containing isoxazole moieties can be influenced by environmental factors .
生化学分析
Biochemical Properties
5-Methylisoxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2). The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction is crucial for its anti-inflammatory properties. Additionally, 5-Methylisoxazole-4-carbonitrile has been shown to interact with bacterial enzymes, exhibiting antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Cellular Effects
The effects of 5-Methylisoxazole-4-carbonitrile on cellular processes are diverse. In mammalian cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, 5-Methylisoxazole-4-carbonitrile reduces the levels of inflammatory cytokines, leading to decreased inflammation and pain . Furthermore, this compound influences gene expression by downregulating the expression of pro-inflammatory genes. In bacterial cells, 5-Methylisoxazole-4-carbonitrile disrupts cellular metabolism, leading to the inhibition of bacterial growth and proliferation .
Molecular Mechanism
At the molecular level, 5-Methylisoxazole-4-carbonitrile exerts its effects through several mechanisms. The compound binds to the active site of COX-2, forming a stable complex that prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 5-Methylisoxazole-4-carbonitrile has been shown to inhibit bacterial enzymes by binding to their active sites, leading to the disruption of essential metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylisoxazole-4-carbonitrile have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 5-Methylisoxazole-4-carbonitrile maintains its anti-inflammatory and antimicrobial activities for extended periods, making it a reliable tool for biochemical research . It is essential to monitor the compound’s stability in different experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of 5-Methylisoxazole-4-carbonitrile vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and exhibits antimicrobial activity without significant adverse effects . At high doses, 5-Methylisoxazole-4-carbonitrile can cause toxicity, leading to adverse effects such as gastrointestinal irritation and liver damage . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Methylisoxazole-4-carbonitrile is involved in several metabolic pathways. In mammalian systems, the compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 5-Methylisoxazole-4-carbonitrile, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . In bacterial systems, 5-Methylisoxazole-4-carbonitrile disrupts metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 5-Methylisoxazole-4-carbonitrile is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, 5-Methylisoxazole-4-carbonitrile can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Methylisoxazole-4-carbonitrile is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of mammalian cells . In the cytoplasm, it interacts with enzymes and signaling molecules, modulating various cellular processes . In the nucleus, 5-Methylisoxazole-4-carbonitrile can influence gene expression by binding to transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
5-methyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-5(2-6)3-7-8-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKYXYLTAIWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)

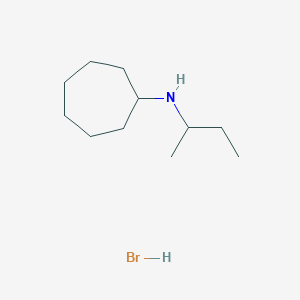
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)
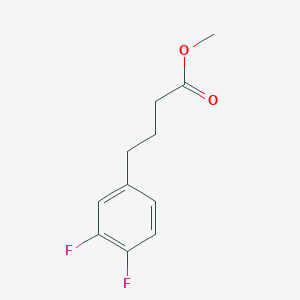
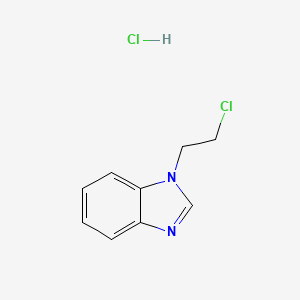

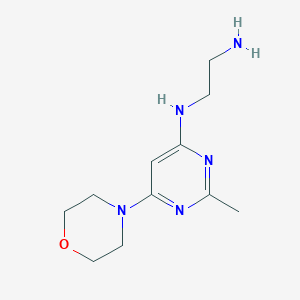

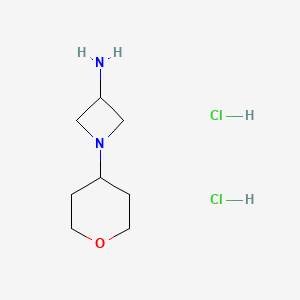
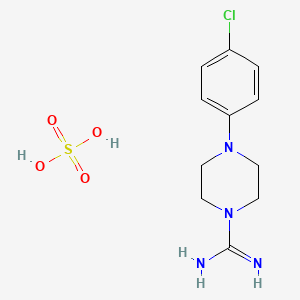
![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)
